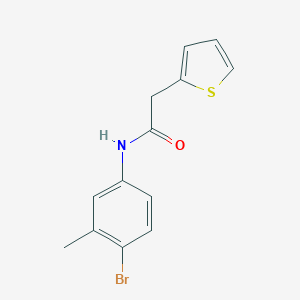![molecular formula C21H19NO B291252 N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291252.png)
N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide, also known as O-2050, is a synthetic compound that belongs to the class of opioid receptor agonists. It was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide acts on the mu-opioid receptor, which is located in the brain and spinal cord. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain signals. This results in the analgesic effects of the drug. N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide has also been shown to have some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to produce potent analgesia in animal models. It has also been shown to have some effects on respiratory function, although these effects are less pronounced compared to other opioids. N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have a longer duration of action compared to other opioids, which may be due to its slower metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the receptor's function. However, its potency and potential for abuse may limit its use in some experiments. Additionally, the synthesis of N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential directions for future research on N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide. One area of interest is its potential use in the treatment of opioid addiction. Studies have suggested that N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide may have a lower risk of tolerance and dependence compared to other opioids, which could make it a useful alternative for treating opioid addiction. Another area of interest is its potential use in combination with other drugs for pain management. Finally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide and its effects on the body.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide involves the reaction of 4-ethylphenyl magnesium bromide with 4-bromo-1-biphenyl in the presence of copper iodide and lithium chloride. The resulting product is then treated with ammonium chloride to obtain the final product. This method has been optimized over the years to improve the yield and purity of N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide has been studied for its potential use as an analgesic and for the treatment of opioid addiction. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Studies have also suggested that N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide may have a lower risk of tolerance and dependence compared to other opioids.
Propiedades
Fórmula molecular |
C21H19NO |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-2-16-8-14-20(15-9-16)22-21(23)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,22,23) |
Clave InChI |
KPTQTKRNMOHYRS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)





![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)



